![molecular formula C16H27N3O3 B4977395 N-[3-(dipropylamino)propyl]-N'-(2-furylmethyl)ethanediamide](/img/structure/B4977395.png)
N-[3-(dipropylamino)propyl]-N'-(2-furylmethyl)ethanediamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[3-(dipropylamino)propyl]-N'-(2-furylmethyl)ethanediamide, also known as FTY720 or fingolimod, is a synthetic compound that has been extensively studied for its potential therapeutic applications. FTY720 has been shown to have immunomodulatory and neuroprotective effects, making it a promising candidate for the treatment of various diseases.
作用机制
N-[3-(dipropylamino)propyl]-N'-(2-furylmethyl)ethanediamide exerts its effects through the activation of sphingosine-1-phosphate (S1P) receptors. S1P receptors are expressed on various cells, including immune cells and neurons. N-[3-(dipropylamino)propyl]-N'-(2-furylmethyl)ethanediamide binds to S1P receptors, leading to their internalization and degradation. This results in the sequestration of lymphocytes in lymph nodes, leading to immunomodulation. N-[3-(dipropylamino)propyl]-N'-(2-furylmethyl)ethanediamide also has direct neuroprotective effects, including the promotion of myelination and the inhibition of neuroinflammation.
Biochemical and Physiological Effects:
N-[3-(dipropylamino)propyl]-N'-(2-furylmethyl)ethanediamide has been shown to have various biochemical and physiological effects, including the modulation of immune function, the promotion of myelination, and the inhibition of neuroinflammation. N-[3-(dipropylamino)propyl]-N'-(2-furylmethyl)ethanediamide has also been shown to have cardiovascular effects, including the reduction of heart rate and blood pressure.
实验室实验的优点和局限性
N-[3-(dipropylamino)propyl]-N'-(2-furylmethyl)ethanediamide has several advantages for lab experiments, including its well-established mechanism of action and its ability to modulate immune function and promote myelination. However, N-[3-(dipropylamino)propyl]-N'-(2-furylmethyl)ethanediamide also has limitations, including its potential toxicity and the need for careful dosing and monitoring.
未来方向
There are several future directions for the study of N-[3-(dipropylamino)propyl]-N'-(2-furylmethyl)ethanediamide, including the exploration of its potential therapeutic applications in other diseases, such as Parkinson's disease and stroke. Further research is also needed to better understand the mechanisms underlying the neuroprotective effects of N-[3-(dipropylamino)propyl]-N'-(2-furylmethyl)ethanediamide and to develop more effective dosing and monitoring strategies. Additionally, the development of novel N-[3-(dipropylamino)propyl]-N'-(2-furylmethyl)ethanediamide analogs may lead to the discovery of more potent and selective compounds for the treatment of various diseases.
合成方法
N-[3-(dipropylamino)propyl]-N'-(2-furylmethyl)ethanediamide is synthesized through a multistep process that involves the reaction of 2-aminoethanol with 2-bromopropane to form N-(2-hydroxyethyl)-2-bromopropanamide. This intermediate is then reacted with N,N-dipropylpropane-1,3-diamine to form N-[3-(dipropylamino)propyl]-2-bromopropanamide. The final step involves the reaction of N-[3-(dipropylamino)propyl]-2-bromopropanamide with 2-furancarboxaldehyde to form N-[3-(dipropylamino)propyl]-N'-(2-furylmethyl)ethanediamide.
科学研究应用
N-[3-(dipropylamino)propyl]-N'-(2-furylmethyl)ethanediamide has been extensively studied for its potential therapeutic applications in various diseases, including multiple sclerosis, Alzheimer's disease, and cancer. In multiple sclerosis, N-[3-(dipropylamino)propyl]-N'-(2-furylmethyl)ethanediamide has been shown to reduce the frequency and severity of relapses, delay disability progression, and improve quality of life. In Alzheimer's disease, N-[3-(dipropylamino)propyl]-N'-(2-furylmethyl)ethanediamide has been shown to improve cognitive function and reduce neuroinflammation. In cancer, N-[3-(dipropylamino)propyl]-N'-(2-furylmethyl)ethanediamide has been shown to induce apoptosis and inhibit tumor growth.
属性
IUPAC Name |
N-[3-(dipropylamino)propyl]-N'-(furan-2-ylmethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27N3O3/c1-3-9-19(10-4-2)11-6-8-17-15(20)16(21)18-13-14-7-5-12-22-14/h5,7,12H,3-4,6,8-11,13H2,1-2H3,(H,17,20)(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KITDUIXNLNUXBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)CCCNC(=O)C(=O)NCC1=CC=CO1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


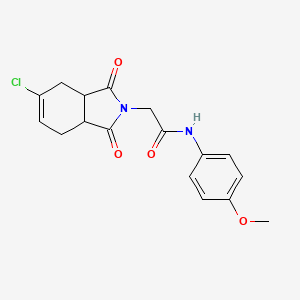
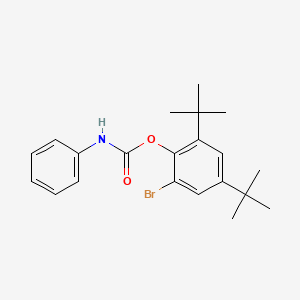
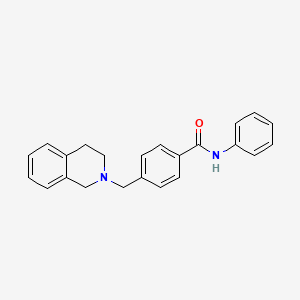
![N-cyclopentyl-2-[(4-fluorophenoxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B4977359.png)
![N-(1-{[(4-ethoxyphenyl)amino]carbonyl}-2-methylpropyl)-2-[(4-methoxybenzoyl)amino]benzamide](/img/structure/B4977362.png)
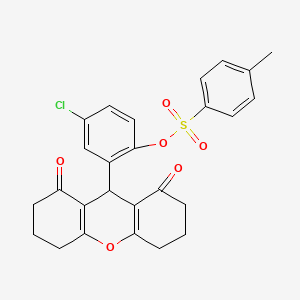
![2-[benzyl(methylsulfonyl)amino]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)benzamide](/img/structure/B4977376.png)
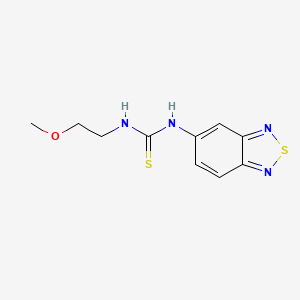
![N-(4-chlorophenyl)-N'-[2-(4-morpholinylmethyl)benzyl]urea](/img/structure/B4977406.png)
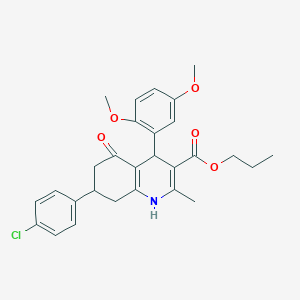
![5-[4-(allyloxy)-3-chloro-5-methoxybenzylidene]-1-(3-bromophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4977409.png)
![4-chloro-3-{[(2,3-dimethylphenyl)amino]sulfonyl}-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B4977410.png)
